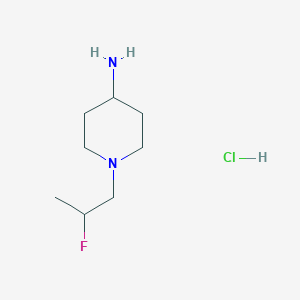

1-(2-Fluoropropyl)piperidin-4-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-fluoropropyl)piperidin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17FN2.ClH/c1-7(9)6-11-4-2-8(10)3-5-11;/h7-8H,2-6,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZURQHKTBMWCNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCC(CC1)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(2-Fluoropropyl)piperidin-4-amine hydrochloride chemical properties

The following technical guide details the chemical properties, synthesis, and medicinal chemistry applications of 1-(2-Fluoropropyl)piperidin-4-amine hydrochloride , a specialized building block used to modulate basicity and metabolic stability in drug discovery.

CAS Registry Number: 1315499-89-8 Chemical Class: Fluorinated Heterocycle / Diamine Primary Application: Medicinal Chemistry Building Block (Lead Optimization)

Executive Summary

This compound is a functionalized piperidine derivative characterized by a secondary alkyl fluoride moiety beta to the piperidine nitrogen. This structural motif is strategically employed in "fluorine scans" during lead optimization to lower the pKa of the tertiary amine (via the inductive electron-withdrawing effect of fluorine) without significantly altering steric bulk. This modification is a proven strategy for improving membrane permeability, reducing hERG channel affinity, and blocking metabolic soft spots.

Chemical Identity & Physicochemical Properties[1][2][3][4]

Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | This compound |

| Common Name | 4-Amino-1-(2-fluoropropyl)piperidine HCl |

| CAS Number | 1315499-89-8 |

| Molecular Formula | C₈H₁₇FN₂[1][2][3][4][5] · xHCl (Typically supplied as mono- or dihydrochloride) |

| Molecular Weight | 160.23 g/mol (Free Base) / 196.69 g/mol (Mono-HCl) |

| SMILES | CC(F)CN1CCC(N)CC1.Cl |

Key Physicochemical Constants

Note: Values below include experimentally derived data from structural analogs where direct experimental data is proprietary.

| Parameter | Value / Range | Contextual Significance |

| pKa₁ (Ring N) | ~8.3 – 8.6 (Predicted) | Significantly lower than N-propylpiperidine (~10.5) due to β-fluorine inductive effect (-I). |

| pKa₂ (Exocyclic N) | ~9.8 – 10.2 (Predicted) | The primary amine remains the most basic site in this molecule. |

| LogP (Free Base) | ~0.6 | Moderate lipophilicity suitable for CNS and peripheral targets. |

| Hygroscopicity | High | As a hydrochloride salt of a diamine, the solid is prone to absorbing atmospheric moisture. |

| Solubility | >50 mg/mL (Water) | Highly soluble in aqueous media and DMSO; sparingly soluble in non-polar solvents (DCM, Hexane). |

Synthetic Methodology

The synthesis of 1-(2-Fluoropropyl)piperidin-4-amine requires careful control to prevent elimination of the fluorine atom (forming the allyl impurity) or over-alkylation.

Primary Synthetic Route: Reductive Alkylation & Deprotection

This route is preferred for its scalability and avoidance of highly toxic fluorinating reagents in the final step.

Step 1: N-Alkylation Commercially available 4-(Boc-amino)piperidine is alkylated with 1-bromo-2-fluoropropane .

-

Reagents: K₂CO₃, Acetonitrile (ACN), Reflux.

-

Critical Control: Temperature must be kept <80°C to minimize E2 elimination of the 2-fluoropropyl halide to propene.

Step 2: Boc-Deprotection The intermediate is treated with anhydrous acid.

-

Reagents: 4M HCl in Dioxane or TFA/DCM.

-

Purification: Recrystallization from EtOH/Et₂O to yield the hydrochloride salt.

Visualization of Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis, highlighting critical decision nodes.

Figure 1: Synthetic pathway for CAS 1315499-89-8 highlighting the critical alkylation step and impurity risks.[4]

Analytical Characterization

To validate the identity of this compound, researchers must look for specific diagnostic signals that confirm the presence of the fluorine atom and the integrity of the propyl chain.

Nuclear Magnetic Resonance (NMR)

-

¹⁹F NMR: A distinct multiplet around -175 to -185 ppm (decoupled) is characteristic of a secondary alkyl fluoride. If proton-coupled, it will show extensive splitting (geminal H-F coupling ~48 Hz, vicinal H-F coupling ~25 Hz).

-

¹H NMR (D₂O):

-

δ ~4.8-5.0 ppm (dm): The proton on the chiral center (CH F) appears as a wide doublet of multiplets due to the large geminal J_HF coupling (~48 Hz).

-

δ ~1.3 ppm (dd): The terminal methyl group (CH₃) appears as a doublet of doublets, coupled to the methine proton and the fluorine atom.

-

Mass Spectrometry (LC-MS)

-

Ionization: ESI+

-

Molecular Ion: [M+H]⁺ = 161.1 m/z.

-

Fragmentation: Loss of HF (M-20) is a common fragmentation pathway in source, often showing a peak at 141.1 m/z.

Applications in Drug Discovery

This molecule is not merely a linker; it is a "functional probe" used to solve specific medicinal chemistry problems.

The "Fluorine Effect" on Basicity

In piperidine-based drugs, a highly basic nitrogen (pKa > 10) often leads to:

-

Phospholipidosis: Accumulation in lysosomes.

-

hERG Channel Blockade: Increased risk of QT prolongation (cardiotoxicity).

By introducing the fluorine atom at the β-position (2-fluoropropyl), the pKa of the piperidine nitrogen is lowered by approximately 1.5 to 2.0 log units due to the electron-withdrawing inductive effect (-I). This brings the pKa closer to physiological pH (7.4), increasing the fraction of the uncharged species capable of permeating cell membranes.

Bioisosterism

The 2-fluoropropyl group acts as a bioisostere for:

-

n-Propyl group: Similar steric volume but different electronics.

-

2-Hydroxypropyl group: Similar polarity but without the hydrogen bond donor (OH), potentially improving permeability.

Mechanistic Diagram: pKa Modulation

Figure 2: Comparison of ionization states showing how the 2-fluoropropyl modification improves drug-like properties.

Handling & Stability Protocols

-

Storage: Store at -20°C in a desiccator. The hydrochloride salt is hygroscopic.

-

Solution Stability: Aqueous solutions are stable at neutral/acidic pH. Avoid heating in strong base (pH > 12), which may trigger HF elimination to form the allyl derivative.

-

Stereochemistry: The commercially available CAS 1315499-89-8 is typically a racemate . If a specific enantiomer (R or S) is required for binding affinity, chiral HPLC separation or asymmetric synthesis (using chiral propylene oxide) is necessary.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1315499-89-8. Retrieved from [Link]

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. (Demonstrates the pKa lowering effect of beta-fluorine). Retrieved from [Link]

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. (Comprehensive review of fluorine's role in lipophilicity and metabolic stability). Retrieved from [Link]

Sources

- 1. 4-Aminopiperidine hydrochloride | C5H13ClN2 | CID 12406640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and characterization of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides: antimicrobial studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]

- 4. US20050176752A1 - Process for the preparation of piperidine derivatives - Google Patents [patents.google.com]

- 5. scientificupdate.com [scientificupdate.com]

1-(2-Fluoropropyl)piperidin-4-amine hydrochloride IUPAC name and structure

A Strategic Fluorinated Scaffold for Medicinal Chemistry[1][2][3]

Executive Summary

1-(2-Fluoropropyl)piperidin-4-amine hydrochloride is a specialized heterocyclic building block used in the synthesis of bioactive pharmaceutical ingredients.[1][2][3] Belonging to the class of N-substituted piperidines, this compound integrates a fluorine atom at the

This guide provides a comprehensive technical analysis of the compound, detailing its structural properties, validated synthesis protocols, and application logic in drug discovery.[4]

Part 1: Chemical Identity & Structural Analysis[1][2][6]

1.1 Nomenclature and Identification

-

Common Synonyms: 4-Amino-1-(2-fluoropropyl)piperidine HCl;

-(2-Fluoropropyl)-4-piperidinamine dihydrochloride (depending on stoichiometry).[1][2] -

Molecular Formula:

(Typically mono- or dihydrochloride)[1][2] -

Core Scaffold: 4-Aminopiperidine (Pharmacophore: diamine, privileged structure).[1][2]

1.2 Structural Architecture

The molecule consists of a piperidine ring substituted at the nitrogen (N1) with a 2-fluoropropyl chain and at the C4 position with a primary amine.[1][2]

Key Structural Features:

-

Chiral Center: The C2 position of the propyl chain is chiral (

).[2] Unless specified as ( -

Fluorine Bioisosterism: The fluorine atom mimics a hydroxyl group in size (Van der Waals radius: F = 1.47 Å vs. OH = 1.40 Å) but acts as a hydrogen bond acceptor only, not a donor.[2]

-

Basicity Modulation: The electron-withdrawing nature of fluorine (

-effect) lowers the

| Property | Value (Predicted/Typical) | Causality/Significance |

| Molecular Weight (Free Base) | 160.23 g/mol | Fragment-like, ideal for FBDD (Fragment-Based Drug Discovery).[1][2] |

| H-Bond Donors | 2 (Primary amine) | Key interaction point for receptor binding (e.g., Asp residues).[1][2] |

| H-Bond Acceptors | 2 (N, F) | Fluorine can engage in orthogonal dipolar interactions.[1][2] |

| cLogP | ~0.5 - 0.8 | Balanced hydrophilicity for oral bioavailability.[1][2] |

| Physical State | White to off-white solid | Hydrochloride salt confers stability and water solubility.[1][2] |

Part 2: Synthesis & Experimental Protocols

The synthesis of 1-(2-Fluoropropyl)piperidin-4-amine requires a strategy that prevents poly-alkylation and preserves the integrity of the fluorine atom, which can be prone to elimination (HF loss) under harsh basic conditions.[1]

2.1 Retrosynthetic Analysis

The most robust route involves the convergent assembly of the N-alkyl chain onto a protected 4-aminopiperidine core.[1][2]

-

Strategy A (Nucleophilic Substitution): Alkylation of N-Boc-4-aminopiperidine with 1-bromo-2-fluoropropane.[1][2]

-

Strategy B (Dehydroxyfluorination): Reaction of N-Boc-4-aminopiperidine with propylene oxide, followed by fluorination (e.g., DAST) and deprotection.[1][2]

Recommended Protocol: Strategy A (Direct Alkylation) Rationale: Direct alkylation is operationally simpler for generating the racemate or if the chiral alkyl halide is available.

2.2 Detailed Experimental Protocol

Step 1: Protection (if starting from 4-aminopiperidine) [1][2]

-

Reagents: 4-Aminopiperidine, Di-tert-butyl dicarbonate (

), -

Logic: The primary amine at C4 is more nucleophilic than the secondary amine at N1.[2] However, to selectively alkylate N1, we must protect the C4 amine.[2] Commercial 4-(N-Boc-amino)piperidine is the preferred starting material.[1]

Step 2: N-Alkylation

-

Reagents: 4-(N-Boc-amino)piperidine (1.0 eq), 1-bromo-2-fluoropropane (1.2 eq),

(2.0 eq), KI (0.1 eq, catalyst).[1][2] -

Solvent: Acetonitrile (ACN) or DMF.[2]

-

Procedure:

-

Dissolve 4-(N-Boc-amino)piperidine in dry ACN under

atmosphere. -

Add anhydrous

and catalytic KI (Finkelstein condition to activate the alkyl bromide).[2] -

Heat to reflux (approx. 80°C) for 12–16 hours. Monitor by TLC/LC-MS.

-

Workup: Cool, filter off solids, concentrate filtrate. Partition between EtOAc and water. Dry organic layer (

) and concentrate. -

Purification: Silica gel chromatography (Hexane/EtOAc) to yield tert-butyl (1-(2-fluoropropyl)piperidin-4-yl)carbamate.

-

Step 3: Deprotection & Salt Formation [1][2]

-

Reagents: 4M HCl in Dioxane or TFA/DCM.

-

Procedure:

-

Dissolve the intermediate in minimal dry dioxane or DCM.

-

Add 4M HCl in dioxane (5–10 eq) at 0°C.

-

Stir at room temperature for 2–4 hours (monitor for disappearance of Boc group).

-

Isolation: The product often precipitates as the hydrochloride salt.[2] Filter the solid under inert gas (hygroscopic).[2] Wash with diethyl ether to remove excess HCl.

-

Drying: Dry under high vacuum to obtain This compound .[1][2]

-

2.3 Synthesis Pathway Visualization[1][2]

Caption: Figure 1. Convergent synthesis pathway via N-alkylation of Boc-protected piperidine precursor.[1]

Part 3: Applications in Drug Discovery[1][2][7]

The 1-(2-fluoropropyl)piperidin-4-amine scaffold is not merely a linker; it is a functional pharmacophore used to tune the physicochemical profile of lead compounds.[1]

3.1 Metabolic Stability (The Fluorine Effect)

In non-fluorinated analogues (e.g., N-propylpiperidine), the

-

Mechanism: C-H abstraction leads to hydroxylation or dealkylation.[2]

-

Solution: Replacing the C-H bond with a C-F bond (Bond Energy: C-F ~116 kcal/mol vs C-H ~99 kcal/mol) blocks this metabolic soft spot, extending the half-life (

) of the drug.[2]

3.2 Receptor Targeting

This scaffold is prevalent in ligands targeting:

-

Sigma-1 (

) Receptors: The basic nitrogen and the lipophilic tail (fluoropropyl) fit the canonical pharmacophore for Sigma-1 ligands, investigated for neuroprotection and analgesia.[1][2] -

GPCRs (5-HT, Dopamine): The 4-aminopiperidine core is a "privileged structure" for aminergic GPCRs.[1][2] The 2-fluoro group can induce specific conformational biases via the gauche effect, potentially improving selectivity between receptor subtypes (e.g., 5-HT2A vs 5-HT2C).[1]

-

Kinase Inhibitors: Used as a solvent-exposed tail to improve solubility of hinge-binding scaffolds (e.g., in CSF1R inhibitors).[1][2]

3.3 Decision Logic for Scaffold Selection

Caption: Figure 2. Medicinal chemistry decision logic for selecting the 2-fluoropropyl-piperidine scaffold.

Part 4: Safety & Handling

As a hydrochloride salt of a fluorinated amine, standard laboratory safety protocols apply.[2]

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

-

Handling:

-

Use a fume hood to avoid inhalation of dust.

-

Wear nitrile gloves and safety glasses.

-

Hygroscopicity: Store in a desiccator or under inert gas (Argon/Nitrogen) to prevent water absorption, which complicates stoichiometry calculations in subsequent reactions.[2]

-

-

Stability: Stable under standard conditions.[2] Avoid strong oxidizing agents and strong bases (which liberates the free amine).

References

-

PubChem. (2025).[2] N-(4-fluorophenyl)piperidin-4-amine dihydrochloride (Analogous Scaffold Data). National Library of Medicine. Available at: [Link][1][2]

-

Meyer, C., et al. (2016).[2] Synthesis of Aminoethyl-Substituted Piperidine Derivatives as Sigma-1 Receptor Ligands. PubMed Central.[2] Available at: [Link]

-

Hagmann, W. K. (2008).[2] The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. (Contextual grounding for fluorine effects).

-

Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Mechanistic citation for metabolic stability).

Sources

Methodological & Application

Application Note: Optimized Reductive Amination Strategies for Piperidine Functionalization in Medicinal Chemistry

Executive Summary

The piperidine pharmacophore is ubiquitous in FDA-approved therapeutics, appearing in structures ranging from antihistamines (Loratadine) to Alzheimer’s treatments (Donepezil) and opioids (Fentanyl). While piperidine ring synthesis is fundamental, the most frequent task in drug discovery is the functionalization of the piperidine nitrogen to attach pharmacophores or linkers.

This guide details the industry-standard protocols for Direct Reductive Amination (DRA) . Unlike historical methods utilizing toxic sodium cyanoborohydride (

Mechanistic Theory & Causality

To troubleshoot low yields, one must understand the competition between the carbonyl reduction (undesired) and iminium reduction (desired).

In a Direct Reductive Amination, the amine and carbonyl are mixed with the reducing agent.[1][2][3][4] Success relies on the reducing agent being chemoselective : it must reduce the in situ generated iminium ion faster than it reduces the starting ketone/aldehyde.

-

Sodium Borohydride (

): Too strong. Reduces aldehydes/ketones rapidly.[3] Requires a two-step (indirect) process. -

Sodium Cyanoborohydride (

): Selectivity is pH-dependent (requires pH 6-7). Toxic (HCN risk). -

Sodium Triacetoxyborohydride (

or STAB): The acetoxy groups are electron-withdrawing, stabilizing the boron-hydride bond. This makes it less nucleophilic, rendering it inert toward neutral carbonyls but highly reactive toward the positively charged iminium ion.

Pathway Visualization

The following diagram illustrates the critical "Iminium Gateway" that dictates the success of the reaction.

Figure 1: The Mechanistic Pathway. STAB selectivity arises because the reduction of the Iminium species (Green) is kinetically faster than the reduction of the Carbonyl (Red).

Strategic Planning: Variable Optimization

Before beginning bench work, select conditions based on the steric and electronic nature of your substrates.

| Variable | Recommendation | Rationale |

| Solvent | 1,2-Dichloroethane (DCE) | Optimal. Dissolves STAB well; non-coordinating. THF is a viable alternative but slower. Avoid MeOH for STAB (reacts with reagent). |

| Stoichiometry | 1.0 : 1.1 : 1.4 | Carbonyl : Amine : STAB. Use slight excess of the cheaper reagent (usually amine). |

| Acid Catalyst | Acetic Acid (AcOH) | Essential for Ketones .[5][6] Promotes dehydration of hemiaminal to iminium. Usually 1-2 equivalents. Not always needed for aldehydes.[1][5][6] |

| Water | Strictly Anhydrous | STAB hydrolyzes slowly but water shifts equilibrium back to carbonyl. Use molecular sieves for difficult cases. |

Experimental Protocols

Method A: The Standard Abdel-Magid Protocol

Best for: Aldehydes and unhindered cyclic ketones (e.g., cyclohexanone).

Reagents:

-

4-Substituted Piperidine (1.0 equiv)

-

Aldehyde/Ketone (1.0 - 1.2 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)

-

Acetic Acid (AcOH) (1.0 - 2.0 equiv, optional for aldehydes)

-

Solvent: DCE (0.1 - 0.2 M concentration)

Step-by-Step:

-

Preparation: In a dry flask under nitrogen, dissolve the piperidine derivative and the carbonyl compound in DCE.

-

Catalysis: If reacting a ketone , add Acetic Acid (1-2 equiv).[3] Stir for 10-15 minutes to allow hemiaminal equilibrium.

-

Reduction: Add STAB as a solid in one portion. Note: Mild gas evolution (

) may occur. -

Monitoring: Stir at Room Temperature (RT). Monitor via LCMS or TLC. Aldehydes typically complete in 1–4 hours; ketones may require 12–24 hours.

-

Quench: Quench by adding saturated aqueous

. Stir vigorously for 15 minutes to destroy borate complexes. -

Workup: Extract with DCM (x3). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Flash chromatography (typically MeOH/DCM gradients).

Method B: The Titanium(IV) Isopropoxide Protocol

Best for: Sterically hindered ketones, electron-deficient amines, or acid-sensitive substrates.

Rationale:

Reagents:

-

Piperidine (1.0 equiv)

-

Hindered Ketone (1.0 equiv)

-

Titanium(IV) Isopropoxide (neat, 1.2 - 1.5 equiv)

-

Sodium Borohydride (

) (Use simpler reductant here) -

Solvent: Ethanol (absolute) or THF.

Step-by-Step:

-

Imine Formation: Mix the piperidine and ketone in a dry flask. Add

neat. -

Incubation: Stir the viscous mixture (or in minimal THF) for 4–12 hours. Validation: The mixture often turns yellow/orange indicating imine formation.

-

Dilution: Dilute with absolute Ethanol (or THF).

-

Reduction: Add

(1.5 equiv) carefully. Caution: Exothermic. Stir for 2–4 hours. -

Hydrolysis (Critical): Quench with water (reaction turns to a white curdy suspension of

). -

Filtration: Filter the suspension through a Celite pad to remove titanium salts. Wash the pad with EtOAc.

-

Workup: Concentrate the filtrate and partition between EtOAc/NaHCO3.

Decision Logic & Workflow

Use this logic gate to determine the appropriate method for your synthesis.

Figure 2: Experimental Decision Tree. Select Method A for standard reactivity and Method B for difficult, hindered condensations.

Case Study: Synthesis of N-Benzyl-4-Piperidone Analog

Context: A common intermediate step in the synthesis of Donepezil-class Acetylcholinesterase inhibitors.

Objective: Benzylation of 4-carboethoxypiperidine.

-

Setup: To a solution of ethyl isonipecotate (1.0 g, 6.36 mmol) in DCE (30 mL) was added benzaldehyde (0.71 mL, 7.0 mmol).

-

Reagent Addition:

(2.0 g, 9.5 mmol) was added in one portion. Acetic acid was omitted (aldehyde substrate).[6] -

Observation: Reaction stirred at 23°C. TLC at 2 hours showed consumption of amine (ninhydrin stain) and appearance of a UV-active, less polar spot.

-

Workup: Quenched with 1N NaOH (basic workup ensures the product is in the free base form for extraction). Extracted with DCM.

-

Result: 92% isolated yield of the N-benzyl derivative.

-

Note: If using a ketone analog (e.g., acetophenone), Method A would likely yield <30% without AcOH; Method B would be preferred.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][5][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[1][5][6] The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Neidigh, K. A., Avery, M. A., Williamson, J. S., & Bhattacharyya, S. (1998). Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds: A One-Pot Synthesis of Primary, Secondary, and Tertiary Amines. Journal of the Chemical Society, Perkin Transactions 1, (16), 2527–2532.[8] [Link]

-

Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. designer-drug.com [designer-drug.com]

Application Notes & Protocols: A Researcher's Guide to In Vivo Experimental Design with Piperidine Compounds

Introduction: The Piperidine Scaffold - A Cornerstone of Modern Drug Discovery

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a quintessential structural motif in medicinal chemistry.[1][2][3] Its prevalence in over twenty classes of pharmaceuticals is a testament to its remarkable versatility and favorable pharmacological properties.[1][4] Piperidine derivatives have demonstrated a broad spectrum of biological activities, finding applications as anticancer, antiviral, antimalarial, antimicrobial, analgesic, and antipsychotic agents, among others.[5] The inherent structural features of the piperidine scaffold often impart enhanced druggability, including improved metabolic stability and favorable pharmacokinetic profiles, making it a "privileged scaffold" in the design of novel therapeutics.[6]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the design and execution of robust in vivo experimental studies involving piperidine-based compounds. We will delve into the critical aspects of preclinical study design, from the selection of appropriate animal models to the intricacies of dosing, administration, and endpoint analysis, all while maintaining the highest standards of scientific integrity.

Part 1: Foundational Principles of In Vivo Experimental Design

A well-designed in vivo study is paramount for the successful translation of a promising piperidine compound from the bench to the clinic. The overarching goal is to generate reproducible and meaningful data that accurately predict the compound's safety and efficacy in humans.[7]

Hypothesis-Driven Research: The "Why" Behind the Experiment

Before embarking on any in vivo study, a clear and testable hypothesis must be formulated. This hypothesis should be grounded in existing in vitro data and a thorough understanding of the compound's proposed mechanism of action. For instance, if a novel piperidine derivative has shown potent inhibition of Bruton's tyrosine kinase (BTK) in vitro, a relevant in vivo hypothesis would be: "Administration of compound X will inhibit tumor growth in a B-cell lymphoma xenograft model."[8]

The 3Rs: Ethical Considerations in Animal Research

All in vivo research must adhere to the principles of the 3Rs:

-

Replacement: Utilizing non-animal methods whenever possible.

-

Reduction: Using the minimum number of animals necessary to obtain statistically significant results.

-

Refinement: Minimizing any potential pain, suffering, or distress to the animals.

Mitigating Bias: Ensuring Data Integrity

Experimental bias can invalidate even the most meticulously planned study.[7] Key strategies to mitigate bias include:

-

Randomization: Randomly assigning animals to treatment and control groups.

-

Blinding: Concealing the treatment allocation from investigators and animal handlers.

-

Control Groups: Including appropriate positive and negative control groups.

Part 2: Preclinical Workflow for Piperidine Compounds

The journey of a piperidine compound through preclinical in vivo testing can be visualized as a multi-stage process, each with its own set of critical considerations.

Caption: Preclinical in vivo workflow for piperidine compounds.

Part 3: Detailed Protocols and Methodologies

This section provides detailed, step-by-step protocols for key in vivo experiments relevant to the development of piperidine-based therapeutics.

Protocol 1: Pharmacokinetic (PK) Study in Rodents

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of a piperidine compound.[6]

Materials:

-

Test piperidine compound

-

Appropriate vehicle (e.g., saline, 5% DMSO/30% PEG400 in water)

-

Male Sprague-Dawley rats (8-10 weeks old)

-

Administration supplies (e.g., oral gavage needles, intravenous catheters)

-

Blood collection supplies (e.g., EDTA tubes, centrifuge)

-

LC-MS/MS system for bioanalysis

Procedure:

-

Animal Acclimation: Acclimate rats to the facility for at least one week prior to the study.

-

Dose Formulation: Prepare a clear, stable solution or suspension of the test compound in the chosen vehicle.

-

Animal Dosing:

-

Intravenous (IV) Group (n=3-5): Administer the compound via tail vein injection at a low dose (e.g., 1-2 mg/kg).

-

Oral (PO) Group (n=3-5): Administer the compound via oral gavage at a higher dose (e.g., 5-10 mg/kg).

-

-

Blood Sampling: Collect blood samples (approx. 100-200 µL) from the saphenous or jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of the piperidine compound in plasma samples using a validated LC-MS/MS method.

-

Data Analysis: Calculate key PK parameters using software such as Phoenix WinNonlin.

| PK Parameter | Description | Typical Units |

| Cmax | Maximum plasma concentration | ng/mL |

| Tmax | Time to reach Cmax | hours |

| AUC | Area under the plasma concentration-time curve | ng*h/mL |

| t1/2 | Half-life | hours |

| CL | Clearance | mL/h/kg |

| Vd | Volume of distribution | L/kg |

| F% | Bioavailability | % |

Protocol 2: In Vivo Efficacy Study - Xenograft Model for Anticancer Piperidine Compounds

Objective: To evaluate the antitumor efficacy of a piperidine compound in a human tumor xenograft mouse model.[8][9]

Materials:

-

Test piperidine compound

-

Vehicle control

-

Positive control (e.g., a standard-of-care chemotherapy agent)

-

Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)

-

Human cancer cell line (e.g., a line sensitive to the compound's target)

-

Matrigel

-

Calipers for tumor measurement

Procedure:

-

Cell Culture and Implantation:

-

Culture the chosen cancer cell line under standard conditions.

-

Harvest and resuspend the cells in a mixture of media and Matrigel.

-

Subcutaneously implant the cell suspension into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth regularly.

-

When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

-

Treatment Administration:

-

Administer the test compound, vehicle, and positive control according to the predetermined dose and schedule (e.g., daily oral gavage for 21 days).

-

-

Monitoring:

-

Measure tumor volume with calipers 2-3 times per week.

-

Record body weight as an indicator of toxicity.

-

Observe the animals for any clinical signs of distress.

-

-

Endpoint and Tissue Collection:

-

At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice.

-

Excise the tumors and weigh them.

-

Collect blood and other tissues for downstream analysis (e.g., biomarker analysis, histology).

-

-

Data Analysis:

-

Calculate Tumor Growth Inhibition (TGI) for each treatment group.

-

Perform statistical analysis to compare treatment groups to the vehicle control.

-

Protocol 3: In Vivo Analgesic Activity - Tail-Flick Test

Objective: To assess the central analgesic activity of a piperidine compound.[10][11]

Materials:

-

Test piperidine compound

-

Vehicle control

-

Positive control (e.g., Morphine)

-

Male ICR mice (20-25 g)

-

Tail-flick analgesia meter

Procedure:

-

Animal Acclimation: Acclimate mice to the testing room and handling for at least 30 minutes before the experiment.

-

Baseline Latency: Determine the baseline tail-flick latency for each mouse by focusing a beam of light on the tail and measuring the time until the mouse flicks its tail. A cut-off time (e.g., 10 seconds) is set to prevent tissue damage.

-

Compound Administration: Administer the test compound, vehicle, or positive control (e.g., intraperitoneally).

-

Post-Treatment Latency: Measure the tail-flick latency at various time points after administration (e.g., 30, 60, 90, and 120 minutes).

-

Data Analysis:

-

Calculate the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

-

Compare the %MPE of the treatment groups to the vehicle control group.

-

Part 4: Toxicology and Safety Assessment

A critical component of in vivo experimental design is the assessment of the compound's safety profile.

Acute Toxicity Studies

The initial assessment of a compound's toxicity is typically done through an acute toxicity study, which helps determine the maximum tolerated dose (MTD). This involves administering single, escalating doses of the piperidine compound to animals and observing them for a short period (e.g., 7-14 days) for signs of toxicity and mortality.[12]

Chronic Toxicology Studies

For compounds that show promise in efficacy studies, longer-term chronic toxicology studies are necessary. These studies involve repeated dosing over an extended period (e.g., 28 days or longer) and a more comprehensive evaluation of potential organ toxicity through histopathology and clinical chemistry.[13]

Part 5: Navigating Challenges and Ensuring Success

In vivo research is fraught with potential challenges. Careful planning and a deep understanding of the biological system are essential for success.

-

Compound Solubility and Formulation: Poor aqueous solubility is a common challenge.[14] The use of co-solvents, cyclodextrins, or other formulation strategies may be necessary.

-

Animal Model Selection: The chosen animal model must be relevant to the human disease being studied.[15][16][17] For neurodegenerative diseases, for instance, transgenic mouse models that recapitulate aspects of the human pathology are often employed.[16][18]

-

Data Interpretation: A thorough understanding of the limitations of the animal model is crucial for interpreting the data and making informed decisions about the compound's future development.

Conclusion

The piperidine scaffold will undoubtedly continue to be a rich source of novel therapeutic agents. By adhering to the principles of rigorous in vivo experimental design outlined in this guide, researchers can effectively and ethically evaluate the potential of their piperidine compounds, paving the way for the next generation of innovative medicines. The successful translation of these compounds from the laboratory to the clinic hinges on the quality and integrity of the preclinical data generated.

References

-

Abdelshaheed, M. M., Fawzy, I. M., El-Subbagh, H. I., & Youssef, K. M. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

MDPI. (n.d.). International Journal of Molecular Sciences. [Link]

-

RSC Publishing. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. [Link]

-

Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]

-

ACS Publications. (2026). Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent. Journal of Medicinal Chemistry. [Link]

-

PubMed. (n.d.). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. [Link]

-

PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

-

PubMed. (n.d.). Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives. [Link]

-

National Institutes of Health. (n.d.). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. [Link]

-

National Institutes of Health. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. PMC. [Link]

-

National Institutes of Health. (n.d.). General Principles of Preclinical Study Design. PMC. [Link]

-

National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. [Link]

-

MDPI. (n.d.). Designing an In Vivo Preclinical Research Study. [Link]

-

ResearchGate. (2025). (PDF) Piperine, the main alkaloid of Thai black pepper, protects against neurodegeneration and cognitive impairment in animal model of cognitive deficit like condition of Alzheimer's disease. [Link]

-

Taylor & Francis Online. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. [Link]

-

ResearchGate. (2025). Piperidine alkaloids: Human and food animal teratogens. [Link]

-

Thieme Connect. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. [Link]

-

MDPI. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

-

MDPI. (n.d.). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. [Link]

-

U.S. Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

-

Zenodo. (n.d.). Piperidine alkaloids. [Link]

-

ScienceDirect. (2022). RIFM fragrance ingredient safety assessment, piperidine, CAS Registry Number 110-89-4. [Link]

-

National Institutes of Health. (n.d.). Formulation and Evaluation of Supramolecular Food-Grade Piperine HP β CD and TPGS Complex: Dissolution, Physicochemical Characterization, Molecular Docking, In Vitro Antioxidant Activity, and Antimicrobial Assessment. PMC. [Link]

-

Frontiers. (n.d.). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. [Link]

-

ResearchGate. (2023). (PDF) Designing an In Vivo Preclinical Research Study. [Link]

-

OAE Publishing Inc. (2023). Animal models for research on neurodegenerative diseases. [Link]

-

National Institutes of Health. (2022). Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. PubMed Central. [Link]

-

NAMSA. (2025). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. [Link]

-

YouTube. (2023). [Webinar] Animal Models for Neurodegenerative Diseases (20221115 2nd). [Link]

-

PubMed. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. researchgate.net [researchgate.net]

- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. zenodo.org [zenodo.org]

- 13. fda.gov [fda.gov]

- 14. Formulation and Evaluation of Supramolecular Food-Grade Piperine HP β CD and TPGS Complex: Dissolution, Physicochemical Characterization, Molecular Docking, In Vitro Antioxidant Activity, and Antimicrobial Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Designing an In Vivo Preclinical Research Study | MDPI [mdpi.com]

- 16. Frontiers | Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery [frontiersin.org]

- 17. oaepublish.com [oaepublish.com]

- 18. m.youtube.com [m.youtube.com]

Troubleshooting & Optimization

Technical Support Center: Stability Assurance for 1-(2-Fluoropropyl)piperidin-4-amine HCl

Case ID: STAB-FPPA-001 Status: Active Assigned Specialist: Senior Application Scientist

Executive Summary & Compound Profile

Welcome to the Technical Support Center. You are likely working with 1-(2-Fluoropropyl)piperidin-4-amine hydrochloride , a specialized intermediate often used in the synthesis of antipsychotics, antihistamines, or fluoro-analogues of bioactive amines.

This compound presents a unique "Stability Triad" of risks due to its specific functional groups:

-

Primary Amine (

): High susceptibility to oxidation and carbamylation (reaction with -

-Fluoroamine Moiety: While fluorine enhances metabolic stability, the

-

Hydrochloride Salt: Extreme hygroscopicity.[1] The salt lattice energy is high, but once moisture breaches the surface, the compound can deliquesce, accelerating hydrolysis and oxidation.

This guide replaces generic advice with chemically grounded protocols to prevent degradation during storage, handling, and experimentation.

Chemical Stability & Degradation Pathways[2]

Understanding how the molecule breaks down is the first step in prevention.

The Degradation Matrix

| Stress Factor | Vulnerable Site | Reaction Mechanism | Resulting Impurity |

| Moisture | HCl Salt Lattice | Deliquescence: Water absorption disrupts the crystal lattice, creating a localized aqueous phase. | Hydrolysis products; Sticky gum formation. |

| Oxygen | Primary Amine (C4) | Oxidation: Radical formation at the | Hydroxylamines, Nitro compounds, N-Oxides (Yellowing). |

| Carbon Dioxide | Primary Amine (C4) | Carbamylation: Nucleophilic attack of amine on | Carbamic acid / Carbamate salts (White crust). |

| Heat + Base | Des-fluoro alkene impurities. | ||

| Aldehydes | Primary Amine (C4) | Condensation: Reaction with reducing sugars or carbonyl solvents (e.g., Acetone). | Schiff Bases (Imines).[2] |

Visualizing the Pathways

The following diagram maps the kinetic risks associated with this molecule.

Caption: Figure 1. Kinetic degradation pathways for 1-(2-Fluoropropyl)piperidin-4-amine HCl highlighting critical stress vectors.

Storage & Handling Protocols

Core Directive: Treat this compound as Hygroscopic and Air-Sensitive .

Protocol A: Long-Term Storage (The "Golden Rule")

-

Temperature: Store at -20°C . Lower temperatures kinetically inhibit oxidation and elimination reactions.

-

Atmosphere: Store under Argon or Nitrogen .

-

Container: Amber glass vial with a Teflon-lined screw cap, placed inside a secondary desiccated container (e.g., a jar with Drierite or silica gel).

-

Why? The amber glass blocks UV light (which catalyzes oxidation), and the secondary desiccant acts as a failsafe against moisture permeation through the cap threads.

Protocol B: Handling for Experiments

-

Equilibration: Before opening the vial, allow it to warm to room temperature (approx. 30 mins) inside a desiccator.

-

Weighing: Weigh quickly. If high precision is required, use a "difference weighing" technique inside a glove bag or dry box.

-

Resealing: Purge the headspace with inert gas (Nitrogen/Argon) before resealing. Parafilm the cap.

Solution Chemistry & Troubleshooting

Many users encounter degradation during the experiment. This section addresses solution-state stability.

Solvent Compatibility

-

Recommended: Methanol (anhydrous), Ethanol (anhydrous), DMSO (dry), DMF (dry).

-

Avoid:

-

Acetone/Ketones: Reacts with the primary amine to form imines (Schiff bases).

-

Water: Unless used immediately; accelerates hydrolysis.

-

Ethers (THF/Dioxane): Often contain peroxides which rapidly oxidize the amine. Ensure they are peroxide-free.

-

Handling the -Fluoro Elimination Risk

The 2-fluoropropyl group is stable in acid (HCl salt form). However, if you perform a free-base extraction (e.g., washing with

-

Risk: The free amine, combined with heat, can trigger the loss of HF.

-

Mitigation: Keep all basic solutions cold (0-4°C) . Do not heat the free base above 30°C. Perform extractions quickly and re-acidify or use immediately.

Troubleshooting Guide (FAQ)

Q1: The white powder has turned into a yellow, sticky gum. Can I save it?

-

Diagnosis: Severe hygroscopicity failure followed by oxidation. The "gum" is likely a hydrate mixed with N-oxide impurities.

-

Solution:

-

Dissolve in a minimum amount of anhydrous ethanol.

-

Add dry diethyl ether or ethyl acetate to induce precipitation.

-

If it remains oily, the degradation is likely irreversible. Discard and purchase fresh stock.

-

Q2: I see an extra peak at [M+16] in my LC-MS.

-

Diagnosis: Oxidation (N-Oxide formation).[5]

-

Cause: Old solvent or exposure to air.

-

Fix: Use degassed solvents. Add a radical scavenger (e.g., BHT) if the application permits, or store solutions under Argon.

Q3: Can I autoclave a solution of this compound?

-

Answer: NO.

-

Reason: The high temperature (121°C) will likely drive the HF elimination reaction (degradation of the fluoro-group) and promote hydrolysis, even at neutral pH. Use sterile filtration (0.22 µm PVDF membrane) instead.

Workflow Decision Tree

Caption: Figure 2. Decision tree for safe handling and experimental setup.

References

-

International Conference on Harmonisation (ICH). (2003).[6] Stability Testing of New Drug Substances and Products Q1A(R2).[6][7] European Medicines Agency. Link

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 10728788 (Analog: 1-(2-Phenylethyl)piperidin-4-amine). PubChem.[2] Link

-

Kalow, J. A., Schmitt, D. E., & Doyle, A. G. (2012).[8] Synthesis of β-Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines.[8] Journal of Organic Chemistry, 77(9), 4177–4183. (Discusses stability and synthesis of beta-fluoroamines). Link

-

ScienceMadness & Reddit Chemistry Communities. (2017). Consensus on Drying and Storing Hygroscopic Amine Salts. (Field-verified protocols for handling deliquescent salts). Link

-

BenchChem. (2025). Degradation pathways of Piperidine derivatives.[5][9] (General amine oxidation mechanisms).[5] Link

Sources

- 1. Sciencemadness Discussion Board - drying the water out of hygroscopic crystals - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. 1-(2-Phenylethyl)piperidin-4-amine | C13H20N2 | CID 10728788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ikev.org [ikev.org]

- 7. database.ich.org [database.ich.org]

- 8. Synthesis of β-Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

Technical Support Center: Navigating Cell Permeability Challenges of Piperidine-Based Compounds

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in troubleshooting the poor cell permeability of piperidine-based compounds. This guide is structured to provide in-depth, practical solutions to common experimental hurdles, grounded in scientific principles and field-proven insights.

Introduction: The Piperidine Permeability Paradox

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous blockbuster drugs.[1][2] Its versatility allows for the creation of compounds targeting a wide array of biological targets, from CNS modulators to anti-cancer agents.[1] However, the very physicochemical properties that make piperidine a valuable pharmacophore—notably its basicity—can also present significant challenges to achieving optimal cell permeability and oral absorption.

This guide will provide a comprehensive framework for understanding, diagnosing, and overcoming these challenges. We will delve into the nuances of permeability assays, offer step-by-step troubleshooting protocols, and explore chemical and formulation strategies to enhance the bioavailability of your piperidine-containing compounds.

Frequently Asked Questions (FAQs)

Q1: Why do my piperidine-based compounds consistently show low permeability in our initial screens?

A1: The low permeability of piperidine-containing compounds often stems from a combination of their inherent physicochemical properties. The basic nitrogen atom (pKa typically around 11.22) is mostly protonated at physiological pH (e.g., in the Caco-2 assay buffer, pH 7.4).[3] This charge increases polarity and the polar surface area (PSA), which can hinder passive diffusion across the lipophilic cell membrane. Furthermore, many piperidine derivatives can be substrates for efflux pumps, such as P-glycoprotein (P-gp), which actively transport the compound out of the cell, leading to a low apparent permeability.[4][5]

Q2: What is the difference between a PAMPA and a Caco-2 assay, and which one should I use for my piperidine compounds?

A2: The Parallel Artificial Membrane Permeability Assay (PAMPA) measures passive diffusion across an artificial lipid membrane. It is a high-throughput, cost-effective screen for predicting passive, transcellular permeability. However, it lacks biological transporters. The Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and express various transporters, including efflux pumps like P-gp.[6] For piperidine-based compounds, which are often basic and potential substrates for efflux pumps, the Caco-2 assay provides a more biologically relevant and comprehensive assessment of permeability. Comparing results from both assays can be diagnostic: if a compound has high PAMPA permeability but low Caco-2 permeability, it is likely an efflux pump substrate.

Q3: My compound recovery in the Caco-2 assay is very low. How can I distinguish between poor permeability and experimental artifacts?

A3: Low compound recovery is a common issue in Caco-2 assays and can lead to an underestimation of permeability.[6][7][8] The primary causes are often nonspecific binding to plastic surfaces of the assay plates or instability of the compound in the assay buffer. To troubleshoot, first assess the compound's stability in the assay buffer over the experiment's duration. If the compound is stable, the issue is likely nonspecific binding. A practical solution is to preload the basolateral (receiver) collection plates with an organic solvent (e.g., acetonitrile or methanol) containing an internal standard before transferring the samples from the assay.[6][7][8] This helps to immediately solubilize the compound and prevent it from binding to the plastic.

Q4: What is an efflux ratio, and what does a high value signify for my piperidine compound?

A4: The efflux ratio is calculated by dividing the apparent permeability coefficient (Papp) in the basolateral-to-apical (B-A) direction by the Papp in the apical-to-basolateral (A-B) direction (Efflux Ratio = Papp(B-A) / Papp(A-B)). A high efflux ratio (typically >2) suggests that the compound is actively transported out of the cell by efflux pumps.[9] For piperidine compounds, a high efflux ratio is a strong indicator that the molecule is a substrate for transporters like P-gp, which can be a major contributor to its poor oral bioavailability.

Q5: Can changing the salt form of my piperidine compound improve its permeability?

A5: While changing the salt form primarily influences a compound's solubility and dissolution rate, it can have an indirect effect on permeability assessment. A more soluble salt form will ensure that the compound remains in solution in the donor compartment of the permeability assay, preventing precipitation and leading to a more accurate measurement. However, salt formation does not change the intrinsic permeability of the neutral form of the drug that crosses the cell membrane.

Troubleshooting Guide: A Systematic Approach

When faced with poor permeability data for a piperidine-based compound, a systematic investigation is key to identifying the root cause and devising an effective solution.

Phase 1: Data Validation and Initial Diagnosis

The first step is to ensure the integrity of your experimental data and perform a preliminary diagnosis of the permeability issue.

Caption: Initial troubleshooting workflow for poor permeability.

Phase 2: In-Depth Experimental Troubleshooting

As identified in the initial diagnosis, low recovery can confound permeability results. Here's a more detailed protocol to address this:

-

Assess Compound Stability: Incubate the piperidine compound in the assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS, pH 7.4) at 37°C for the duration of the permeability experiment (e.g., 2 hours). Analyze the concentration at different time points by LC-MS/MS to check for degradation.

-

Mitigate Nonspecific Binding:

-

Pre-load Receiver Plate: Before starting the transport experiment, add an equal volume of a compatible organic solvent (e.g., acetonitrile) to each well of the 96-well receiver plate.[6][7][8] This will prevent the compound from adhering to the plastic upon collection.

-

Use Low-Binding Plates: If the problem persists, consider using commercially available low-binding microplates.

-

Include a Surfactant: In some cases, adding a low concentration of a non-ionic surfactant (e.g., 0.02% Tween 80) to the receiver buffer can help, but this should be done cautiously as it can affect cell monolayer integrity.

-

If a high efflux ratio is observed, it's crucial to confirm that this is due to active transport.

-

Run the Caco-2 Assay with an Efflux Pump Inhibitor: Perform the permeability assay in the presence of a known broad-spectrum efflux pump inhibitor, such as verapamil (a P-gp inhibitor).[6]

-

Analyze the Results: If the Papp(A-B) increases significantly and the efflux ratio decreases to near 1 in the presence of the inhibitor, it strongly confirms that your piperidine compound is a substrate of that efflux pump.

| Condition | Expected Papp (A-B) | Expected Efflux Ratio | Interpretation |

| Compound Alone | Low | High (>2) | Potential Efflux Substrate |

| Compound + Verapamil | Increased | Decreased (≈1) | Confirmed P-gp Substrate |

Table 1: Interpreting the Effect of an Efflux Pump Inhibitor in a Caco-2 Assay.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This protocol provides a standardized workflow for assessing the permeability of piperidine-based compounds.

1. Cell Culture and Monolayer Formation:

-

Seed Caco-2 cells (passage 40-60) onto permeable filter supports (e.g., 24-well Transwell® plates) at a density of approximately 6 x 10^4 cells/cm².

-

Culture the cells for 18-22 days in a humidified incubator at 37°C with 5% CO2. Change the culture medium every 2-3 days.[9]

2. Monolayer Integrity Check:

-

Transepithelial Electrical Resistance (TEER): Before the experiment, measure the TEER of each monolayer using a voltmeter. Values should be ≥ 200 Ω·cm² for a confluent monolayer.[7]

-

Lucifer Yellow Permeability: To assess paracellular transport, add Lucifer Yellow (a low permeability marker) to the apical side and measure its appearance on the basolateral side after incubation. The Papp for Lucifer Yellow should be very low (e.g., < 1.0 x 10⁻⁶ cm/s) for a tight monolayer.[10]

3. Permeability Experiment:

-

Wash the Caco-2 monolayers with pre-warmed HBSS (pH 7.4).

-

Prepare the dosing solution of your piperidine compound (e.g., at 10 µM in HBSS).[6]

-

For A-B Permeability: Add the dosing solution to the apical (A) side and fresh HBSS to the basolateral (B) side.

-

For B-A Permeability: Add the dosing solution to the basolateral (B) side and fresh HBSS to the apical (A) side.

-

Incubate the plates at 37°C for 2 hours with gentle shaking.[6]

-

At the end of the incubation, take samples from both the donor and receiver compartments.

4. Sample Analysis and Calculation:

-

Analyze the concentration of the compound in all samples by LC-MS/MS.

-

Calculate the apparent permeability coefficient (Papp) using the following equation:

-

Papp (cm/s) = (dQ/dt) / (A * C₀)

-

dQ/dt = rate of permeation of the drug across the cells

-

A = surface area of the filter membrane

-

C₀ = initial concentration of the drug in the donor chamber

-

-

5. Quality Control:

-

Run high and low permeability control compounds in parallel to validate the assay.

| Compound | Permeability Class | Typical Papp (A-B) in Caco-2 (x 10⁻⁶ cm/s) |

| Propranolol | High | > 10 |

| Atenolol | Low | < 1.0 |

| Lucifer Yellow | Very Low (Paracellular Marker) | < 0.5 |

Table 2: Typical Papp Values for High and Low Permeability Control Compounds. [9][11]

Strategies for Improving Permeability

If your piperidine-based compound has inherently poor permeability, several strategies can be employed to improve its profile.

Structural Modification (Lead Optimization)

Small changes to the molecular structure can have a significant impact on permeability.

Sources

- 1. researchgate.net [researchgate.net]

- 2. experts.arizona.edu [experts.arizona.edu]

- 3. Frontiers | Novel insights into mechanisms of inhibition of colonic motility by loperamide [frontiersin.org]

- 4. Blood brain barrier permeability of [11C]loperamide in humans under normal and impaired P-glycoprotein function | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 5. P-glycoprotein restricts ocular penetration of loperamide across the blood ocular barriers: a comparative study in Mdr1a knock-out and wild type Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. enamine.net [enamine.net]

- 7. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 8. researchgate.net [researchgate.net]

- 9. Caco-2 Permeability | Evotec [evotec.com]

- 10. corning.com [corning.com]

- 11. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Managing the Hygroscopic Nature of Amine Hydrochloride Salts

Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with practical guidance on managing the hygroscopic nature of amine hydrochloride salts in experimental settings. This resource offers in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter. Our focus is on providing not just procedural steps, but also the scientific rationale behind these recommendations to ensure the integrity and reproducibility of your results.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the handling and use of hygroscopic amine hydrochloride salts.

Question 1: My amine hydrochloride salt is clumping and difficult to weigh accurately. What's causing this and how can I resolve it?

Answer:

This is a classic sign of moisture absorption. Amine hydrochloride salts, due to their ionic nature, readily attract and absorb atmospheric moisture, a property known as hygroscopicity.[1][2] This can lead to a host of problems including caking, deliquescence (dissolving in the absorbed water), and altered physicochemical properties, which ultimately impact experimental accuracy and reproducibility.[2][3]

Root Cause Analysis:

The primary driver for this issue is the exposure of the salt to an environment where the relative humidity (RH) exceeds its critical relative humidity (CRH). The CRH is the specific RH at which a salt will begin to absorb a significant amount of moisture from the atmosphere.[4] Several factors can exacerbate this issue:

-

High Ambient Humidity: Laboratories in humid climates or during certain seasons are particularly susceptible.[5]

-

Improper Storage: Storing the salt in containers that are not airtight allows for continuous exposure to atmospheric moisture.[6]

-

Prolonged Exposure During Weighing: The longer the salt is exposed to the open air, the more moisture it will absorb.

Step-by-Step Weighing Protocol for Highly Hygroscopic Salts:

To ensure accurate weighing, it is crucial to minimize moisture exposure. Here is a recommended protocol:

-

Prepare a Controlled Environment:

-

Ideal: Use a glove box with a controlled low-humidity atmosphere (e.g., purged with dry nitrogen or argon).[5]

-

Alternative: If a glove box is unavailable, work in a low-humidity room or use a glove bag. As a minimal precaution, work quickly and efficiently in an area with minimal drafts.

-

-

Pre-Weighing Preparation:

-

Bring the sealed container of the amine hydrochloride salt to ambient temperature before opening to prevent condensation on the cold powder.

-

Have all necessary tools ready: spatulas, weighing paper/boat, and a pre-tared, sealed receiving vessel (e.g., a vial with a septum cap).

-

-

Weighing Process:

-

Open the container of the hygroscopic salt inside the controlled environment (glove box or bag).

-

Quickly transfer an approximate amount of the salt to a pre-tared weighing vessel.

-

Seal the weighing vessel immediately.

-

Remove the sealed vessel from the controlled environment and weigh it.

-

If the weight is not as desired, repeat the process, adding or removing small amounts of the salt inside the controlled environment.

-

For routine experiments where the same amount of salt is used repeatedly, consider using pre-filled reaction vials to avoid repeated weighing.[7]

-

-

Post-Weighing:

-

Tightly reseal the main container of the amine hydrochloride salt.

-

Store the container in a desiccator with an active desiccant (e.g., silica gel, phosphorus pentoxide).[5]

-

Question 2: I'm observing inconsistencies in my analytical results (e.g., HPLC, NMR). Could the hygroscopicity of my amine hydrochloride salt be the culprit?

Answer:

Absolutely. Moisture absorption can significantly impact analytical results in several ways, leading to poor reproducibility.

Root Cause Analysis:

-

Inaccurate Concentration: The most direct impact is on the true concentration of your solutions. If the salt has absorbed water, the actual weight of the active compound is less than the measured weight, leading to lower-than-expected concentrations.

-

Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, leading to the formation of impurities that may interfere with your analysis.[2][3]

-

Changes in Physical Properties: Moisture can induce changes in the solid-state form of the salt (e.g., from anhydrous to a hydrate), which can affect its solubility and dissolution rate.[2]

Troubleshooting and Prevention:

-

Moisture Content Determination: Before preparing a stock solution for quantitative analysis, it is best practice to determine the water content of your hygroscopic salt using methods like Karl Fischer titration. This allows you to correct for the water content and calculate the true concentration of your active ingredient.

-

Proper Dissolution Technique:

-

Use anhydrous solvents when possible, especially for reactions where water is undesirable.

-

When preparing aqueous solutions, add the weighed hygroscopic salt to the solvent immediately to minimize its time exposed to the air.

-

-

Stability Studies: If you suspect degradation, perform a small-scale stability study. Prepare a solution and analyze it at different time points (e.g., 0, 2, 4, 8 hours) to see if the purity profile changes over time.

-

Visual Workflow for Troubleshooting Analytical Inconsistencies:

Caption: Troubleshooting workflow for analytical inconsistencies.

II. Frequently Asked Questions (FAQs)

Question 3: What is the best way to store hygroscopic amine hydrochloride salts long-term?

Answer:

Proper long-term storage is critical to maintaining the integrity of hygroscopic salts. The goal is to create a consistently dry environment.

-

Primary Container: Ensure the salt is in a tightly sealed, airtight container. For highly sensitive materials, consider containers with PTFE-lined caps.

-

Secondary Containment: Place the primary container inside a desiccator. The desiccator should contain an active drying agent like silica gel (with a moisture indicator), phosphorus pentoxide, or a molecular sieve.[5]

-

Temperature: Store at a cool, consistent temperature. Refrigeration can be effective, but it is crucial to allow the container to warm to room temperature before opening to prevent condensation.[5]

-

Inert Atmosphere: For extremely sensitive compounds, consider storing them under an inert atmosphere (e.g., nitrogen or argon) within the primary container.

Question 4: Are there formulation strategies that can reduce the hygroscopicity of an amine hydrochloride salt in a solid dosage form?

Answer:

Yes, in drug development, several formulation strategies are employed to mitigate the challenges posed by hygroscopic active pharmaceutical ingredients (APIs).[2] These include:

-

Film Coating: Applying a polymer-based film coating can act as a physical barrier to moisture.[2] The choice of polymer is critical, with some offering better moisture protection than others.

-

Encapsulation: Encapsulating the hygroscopic salt within a protective shell of another material can shield it from the environment.[2]

-

Co-processing with Excipients: Blending the hygroscopic API with hydrophobic excipients can help to repel moisture.

-

Crystal Engineering: In some cases, it may be possible to form a different salt or a co-crystal of the amine that has a less hygroscopic nature.

Question 5: How can I dry an amine hydrochloride salt that has already absorbed moisture?

Answer:

If your salt has absorbed a small amount of moisture, it may be possible to dry it. However, caution is necessary as excessive heat can cause degradation.

-

Vacuum Oven: Drying in a vacuum oven at a gentle temperature is often the most effective method. The vacuum helps to remove water vapor, and the lower temperature minimizes the risk of thermal decomposition. The appropriate temperature will be compound-specific.

-

Desiccator with a Strong Desiccant: For small amounts of moisture, placing the salt in a desiccator with a high-capacity desiccant like phosphorus pentoxide can be effective over time.

-

Azeotropic Distillation: In some cases, for bulk quantities, azeotropic distillation with a solvent that forms an azeotrope with water (e.g., toluene) can be used to remove water. This is a more advanced technique and should be performed with care.

It is crucial to note that attempting to dry a salt may not always be successful and could potentially alter its physical properties. If the material is critical for your experiment, it may be best to use a fresh, unopened batch.

III. Data & Diagrams

Table 1: Critical Relative Humidity (CRH) of Selected Salts

| Salt | CRH at 25°C (%) |

| Sodium Chloride (NaCl) | ~75.3 |

| Ammonium Chloride (NH₄Cl) | ~79.3 |

| Lithium Chloride (LiCl) | ~11.3 |

| Magnesium Chloride (MgCl₂) | ~33.0 |

Note: The CRH of a specific amine hydrochloride salt will vary depending on its chemical structure. The values above are for common inorganic salts and are provided for comparative purposes. Data compiled from various sources.[8]

Diagram 2: Decision-Making Workflow for Handling Amine Hydrochloride Salts

Caption: Decision workflow for handling amine HCl salts.

IV. References

-

Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview - JOCPR. (n.d.). Retrieved from

-

Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview - PharmaInfo. (n.d.). Retrieved from

-

Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview - JOCPR. (n.d.). Retrieved from

-

Understanding Hygroscopic Salts and Their Effects - Advanced Damp. (n.d.). Retrieved from

-

How do you handle hygroscopic salts? - HepatoChem. (n.d.). Retrieved from

-

What is the best way to convert my amine compound from the free amine into the salt form HCl? | ResearchGate. (n.d.). Retrieved from

-

3 Ways to Handle Hygroscopic Material Challenges - Vesta® Nutra. (2019, January 7). Retrieved from

-

Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online. (2019, September 1). Retrieved from

-

Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed. (n.d.). Retrieved from

-

Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC - NIH. (n.d.). Retrieved from

-

How to Handle Hygroscopic Reference Standards? - Chromatography Forum. (2008, November 27). Retrieved from

-

Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain - Taylor & Francis. (n.d.). Retrieved from

-

Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer - TA Instruments. (n.d.). Retrieved from

-

System and method for processing hygroscopic materials - Google Patents. (n.d.). Retrieved from

-

Hygroscopic moisture content: Determination and correlations - ResearchGate. (2025, August 8). Retrieved from

-

Drying salts with HCl solution - Chemistry Stack Exchange. (2023, September 5). Retrieved from

-

Hygroscopic Salt Behaviour - Sussex Damp Experts. (n.d.). Retrieved from

-

How do you handle hygroscopic solutes in the lab? - TutorChase. (n.d.). Retrieved from

-

Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 - Sciencemadness.org. (2006, December 10). Retrieved from

-

Hygroscropicity and Its' Effect on Tablet Production - ResearchGate. (2019, December 8). Retrieved from

-

Controlling the Genotoxins Ethyl Chloride and Methyl Chloride Formed During the Preparation of Amine Hydrochloride Salts from Solutions of Ethanol and Methanol | Request PDF - ResearchGate. (2025, August 7). Retrieved from

-

Effect of Relative Humidity on Ammonium Chloride Corrosion in Refineries. (2011, May 1). Retrieved from

-

What Are Hygroscopic Salts? Causes, Effects & Internal Wall Solutions. (n.d.). Retrieved from

-

Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (2014, February 22). Retrieved from

-

Equilibrium relative humidity of the tested salts | Download Table - ResearchGate. (n.d.). Retrieved from

-

Recovery of amines from by-product chloride salts - Google Patents. (n.d.). Retrieved from

-

Hygroscopic moisture content: determination and correlations - Emerald Publishing. (2014, July 23). Retrieved from

-

Hygroscopicity of pharmaceutical crystals. - University Digital Conservancy. (n.d.). Retrieved from

-

Relative humidity-temperature relationships of some saturated salt solutions in the temperature range 0 degree to 50 degrees C. (n.d.). Retrieved from

-

Forming oxalte salts of amines - Powered by XMB 1.9.11 - Sciencemadness.org. (2021, August 26). Retrieved from

-

Equilibrium relative humidity of some saturated salt solutions 25 C - BYU Bioengineering. (n.d.). Retrieved from

-

effect of particle size, relative humidity, temperature and composition on salt to free base conversion - PubMed. (n.d.). Retrieved from

Sources

- 1. jocpr.com [jocpr.com]

- 2. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tainstruments.com [tainstruments.com]

- 4. content.ampp.org [content.ampp.org]

- 5. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]

- 6. tutorchase.com [tutorchase.com]

- 7. hepatochem.com [hepatochem.com]

- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]

strategies for enhancing the selectivity of piperidine ligands

Current Status: Operational Ticket ID: PIP-OPT-2024 Subject: Strategies for Enhancing Selectivity of Piperidine Ligands Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division

Welcome to the Optimization Hub

You are likely here because your piperidine-based lead compound is showing "promiscuous" binding—hitting off-target GPCRs, hERG channels, or transporters. The piperidine ring is a "privileged structure" in medicinal chemistry, appearing in over 100 FDA-approved drugs. However, its inherent flexibility (chair/boat flipping) and high basicity often lead to poor selectivity and metabolic liability.

This guide provides technical strategies to rigidify, electronically tune, and vector-optimize your piperidine core.

Module 1: Conformational Restriction (The "Shape" Fix)

The Problem: Unsubstituted piperidines exist in a dynamic equilibrium between chair conformers. This "floppiness" allows the molecule to adopt multiple shapes, enabling binding to unintended targets (the "induced fit" problem).

The Solution: Lock the conformation to freeze the bioactive shape.

Strategy A: The "Magic Methyl" Effect

Introducing a methyl group at the C2 or C3 position creates steric strain (A-value ~1.7 kcal/mol for methyl) that heavily favors one chair conformation where the substituent is equatorial.

-

C2-Methylation: Often improves selectivity against receptors with tight steric pockets near the nitrogen (e.g., distinguishing between Muscarinic M1 and M2 subtypes).

-